
(GLN11)-Amyloid-β-Protein (1-28)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(GLN11)-AMYLOID BETA-PROTEIN (1-28) is a peptide fragment derived from the amyloid beta-protein, which is associated with the pathogenesis of Alzheimer’s disease. This specific fragment includes the first 28 amino acids of the amyloid beta-protein and is modified at the 11th position with a glutamine residue. The study of this compound is crucial for understanding the aggregation and toxicity mechanisms of amyloid beta-proteins in neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
(GLN11)-AMYLOID BETA-PROTEIN (1-28) is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the peptide’s chemical properties and reactions.
Biology: Investigating the role of amyloid beta-proteins in cellular processes and neurodegeneration.
Medicine: Developing therapeutic strategies for Alzheimer’s disease by targeting amyloid beta-protein aggregation.
Industry: Producing diagnostic tools and assays for detecting amyloid beta-proteins.
Wirkmechanismus
Target of Action
The primary target of the (GLN11)-Amyloid Beta-Protein (1-28) is the Transforming Growth Factor Beta (TGF-β) signaling pathway . This pathway is involved in many cellular processes including cell growth, cell differentiation, cell migration, apoptosis, and cellular homeostasis .
Pharmacokinetics
Proteins in the serum, including globulins, play a role in the transport of various substances, including hormones and enzymes . This could potentially impact the bioavailability of (GLN11)-Amyloid Beta-Protein (1-28).
Result of Action
The result of the action of (GLN11)-Amyloid Beta-Protein (1-28) is the regulation of various cellular processes. For example, it can lead to changes in cell proliferation, cell-matrix interactions, migration, and differentiation .
Action Environment
The action of (GLN11)-Amyloid Beta-Protein (1-28) can be influenced by various environmental factors. For instance, the glycosylation of TGF-β signaling components can regulate TGF-β secretion, bioavailability, and TGF-β receptor function . This suggests that changes in the cellular environment could potentially influence the action, efficacy, and stability of (GLN11)-Amyloid Beta-Protein (1-28).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (GLN11)-AMYLOID BETA-PROTEIN (1-28) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of (GLN11)-AMYLOID BETA-PROTEIN (1-28) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(GLN11)-AMYLOID BETA-PROTEIN (1-28) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to study the effects on peptide aggregation and toxicity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amyloid Beta-Protein (1-40): A longer fragment of the amyloid beta-protein, also involved in Alzheimer’s disease.
Amyloid Beta-Protein (1-42): Another longer fragment, known for its higher propensity to form toxic aggregates.
Uniqueness
(GLN11)-AMYLOID BETA-PROTEIN (1-28) is unique due to its specific sequence and modification at the 11th position. This modification can influence the peptide’s aggregation behavior and toxicity, making it a valuable tool for studying the mechanisms of amyloid beta-protein aggregation and its role in neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
106686-61-7 |
|---|---|
Molekularformel |
C145H210N42O45 |
Molekulargewicht |
3261.5 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C145H210N42O45/c1-71(2)49-93(138(225)187-118(74(7)8)142(229)182-97(52-79-29-18-13-19-30-79)132(219)176-95(50-77-25-14-11-15-26-77)129(216)164-76(10)120(207)168-91(41-45-112(198)199)127(214)180-103(60-115(204)205)139(226)185-116(72(3)4)141(228)159-65-110(195)166-105(67-189)140(227)179-101(58-108(151)193)136(223)173-92(144(231)232)32-21-23-47-147)174-123(210)86(31-20-22-46-146)169-125(212)88(38-42-106(149)191)171-133(220)98(54-81-61-154-68-160-81)178-135(222)100(56-83-63-156-70-162-83)183-143(230)117(73(5)6)186-128(215)89(39-43-107(150)192)172-130(217)94(53-80-34-36-84(190)37-35-80)165-109(194)64-158-122(209)104(66-188)184-137(224)102(59-114(202)203)181-134(221)99(55-82-62-155-69-161-82)177-124(211)87(33-24-48-157-145(152)153)170-131(218)96(51-78-27-16-12-17-28-78)175-126(213)90(40-44-111(196)197)167-119(206)75(9)163-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,188-190H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,191)(H2,150,192)(H2,151,193)(H,154,160)(H,155,161)(H,156,162)(H,158,209)(H,159,228)(H,163,208)(H,164,216)(H,165,194)(H,166,195)(H,167,206)(H,168,207)(H,169,212)(H,170,218)(H,171,220)(H,172,217)(H,173,223)(H,174,210)(H,175,213)(H,176,219)(H,177,211)(H,178,222)(H,179,227)(H,180,214)(H,181,221)(H,182,229)(H,183,230)(H,184,224)(H,185,226)(H,186,215)(H,187,225)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,152,153,157)/t75-,76-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,116-,117-,118-/m0/s1 |
InChI-Schlüssel |
CQJMFDFYTRVBLP-QPKHPQBTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140729.png)
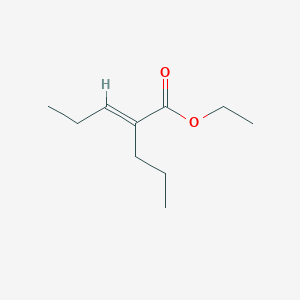
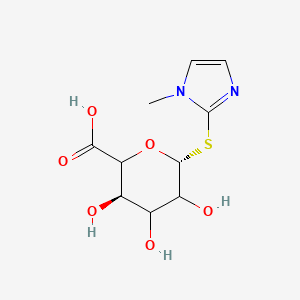
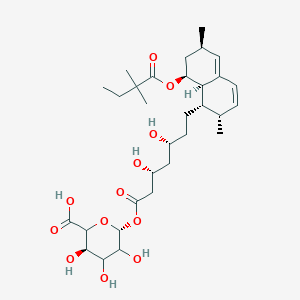
![(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140737.png)


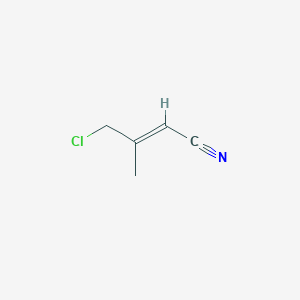
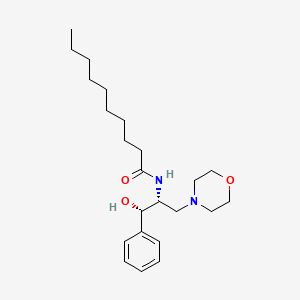
![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
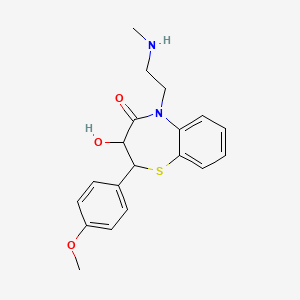
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1140751.png)
